N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide
Description
N-[4-({[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 1,3-benzodioxol group and linked via a methylthio bridge to a 2-furamide moiety.
Properties
CAS No. |
1251673-57-0 |
|---|---|
Molecular Formula |
C23H21FN4O3S2 |
Molecular Weight |
484.56 |
IUPAC Name |
2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H21FN4O3S2/c1-4-32-22-26-20-19(33-22)21(30)28(15-8-5-13(2)6-9-15)23(31)27(20)12-18(29)25-17-10-7-14(3)11-16(17)24/h5-11H,4,12H2,1-3H3,(H,25,29) |
InChI Key |
HYQKSEMBDLKDHU-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=C(C=C(C=C3)C)F)C4=CC=C(C=C4)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety, an oxadiazole ring, and a furamide group. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as cathepsin S, which plays a role in antigen presentation and bone resorption.
- Receptor Modulation : The compound may interact with various receptors, potentially modulating signaling pathways involved in cancer cell proliferation and apoptosis.
Anticancer Properties
Several studies have investigated the anticancer properties of benzodioxole derivatives. For instance:
- A study on related compounds demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 26 to 65 µM .
- Another research highlighted that certain benzodioxole derivatives exhibited potent inhibition of α-amylase, suggesting potential applications in managing diabetes alongside anticancer activity .
Antimicrobial Activity
The compound's structural characteristics may also confer antimicrobial properties. Research on related oxadiazole derivatives indicates promising antibacterial and antifungal activities, warranting further exploration into their efficacy against specific pathogens.
Study 1: Anticancer Efficacy
In a recent investigation, the efficacy of a series of benzodioxole derivatives was evaluated against colorectal carcinoma cell lines. One compound showed significant activity with an IC50 value of 0.68 µM while maintaining low cytotoxicity towards normal cells (IC50 > 150 µM), indicating a favorable therapeutic index .
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of similar oxadiazole derivatives. Compounds were tested for their ability to inhibit α-amylase with some showing IC50 values as low as 0.85 µM. These findings suggest that modifications to the oxadiazole structure can enhance biological activity significantly .
Data Tables
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| N-[4-(...)] | 0.68 | Anticancer (colorectal carcinoma) |
| Similar Derivative | 0.85 | α-Amylase Inhibition |
| Another Compound | 26–65 | Cytotoxicity (various cancer lines) |
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : The target compound’s 1,3,4-oxadiazole core distinguishes it from thiadiazole-based analogs (e.g., 1,3,4-thiadiazole in and 1,2,4-thiadiazole in ). Oxadiazoles generally exhibit higher metabolic stability compared to thiadiazoles due to reduced susceptibility to enzymatic degradation .
- Substituent Effects: The benzodioxol group in the target compound may enhance lipophilicity and CNS activity compared to pyridinyl (in ) or methylphenoxy (in ) substituents. However, the methylsulfanyl group in contributes to fungicidal activity, which the target compound may lack without similar substituents.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The benzodioxol group (clogP ~2.5) in the target compound likely increases membrane permeability compared to pyridinyl (clogP ~1.8) or methylphenoxy (clogP ~2.0) substituents .
- Solubility : The methylthio bridge and furamide moiety may reduce aqueous solubility compared to sulfonamide-linked analogs (e.g., reports sulfonamide derivatives with solubility >50 mg/mL).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
